molecular formula C15H18N2OS B2776391 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 448939-98-8

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2776391
CAS No.: 448939-98-8
M. Wt: 274.38
InChI Key: XJORYIDHPRHNDF-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanamide group attached to the thiazole ring, which is further substituted with methyl and phenyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves the reaction of 4-methylphenylthiourea with butanoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the attachment of the butanamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring, phenyl groups, and a butanamide moiety. This compound has drawn considerable attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2SC_{13}H_{16}N_2S with a molecular weight of approximately 244.35 g/mol. The structure features a thiazole ring substituted with methyl and phenyl groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylthiourea with butanoyl chloride under acidic conditions. The process includes several steps:

  • Formation of the thiazole ring.
  • Attachment of the butanamide group.
  • Use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfuric acid for cyclization.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial and fungal strains. In vitro studies indicate significant effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes.
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus niger.

The minimal inhibitory concentration (MIC) values for these compounds often range from 6.25 µg/mL to 200 µg/mL depending on the specific strain and experimental conditions .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa6.25
Candida albicans10

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors that play critical roles in microbial growth or cancer cell survival. The precise pathways remain an area for further investigation.

Case Studies

Several studies have documented the biological activities of thiazole derivatives:

  • Antimicrobial Screening : A study reported that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with varying MIC values. These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .
  • Anticancer Research : Another study focused on thiazole derivatives demonstrated their potential in inhibiting tumor growth in animal models, indicating that these compounds could be developed into therapeutic agents for cancer treatment.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-5-13(18)16-15-17-14(11(3)19-15)12-8-6-10(2)7-9-12/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORYIDHPRHNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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